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molecular formula C11H13BrO4 B8802484 4-Bromo-3,5-diethoxybenzoic acid

4-Bromo-3,5-diethoxybenzoic acid

Cat. No. B8802484
M. Wt: 289.12 g/mol
InChI Key: JNTZLNJZDRKPSU-UHFFFAOYSA-N
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Patent
US08524730B2

Procedure details

To a stirred solution of methyl 4-bromo-3,5-diethoxybenzoate (3.00 g) in a mixture of THF (25 ml) and MeOH (10 ml) was added aqueous 1N NaOH (20 ml) and the reaction mixture was stirred at room temperature for 6 h. The mixture was concentrated under reduced pressure and the residue was diluted with H2O and diethylether. The aqueous layer was acidified with aqueous 1N HCl, the mixture was extracted with CHCl3 and dried over sodium sulfate. After filtration and concentration, the residue was dried in vacuo to give the crude intended compound as a colorless solid. Thus obtained crude product was used in the next step without further purification.
Name
methyl 4-bromo-3,5-diethoxybenzoate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([O:12][CH2:13][CH3:14])=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]=1[O:15][CH2:16][CH3:17].[OH-].[Na+]>C1COCC1.CO>[Br:1][C:2]1[C:11]([O:12][CH2:13][CH3:14])=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:15][CH2:16][CH3:17] |f:1.2|

Inputs

Step One
Name
methyl 4-bromo-3,5-diethoxybenzoate
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1OCC)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with H2O and diethylether
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude
CUSTOM
Type
CUSTOM
Details
Thus obtained crude product
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrC1=C(C=C(C(=O)O)C=C1OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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